Benzyl hydrazinecarbodithioate

Descripción general

Descripción

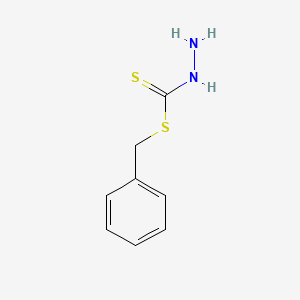

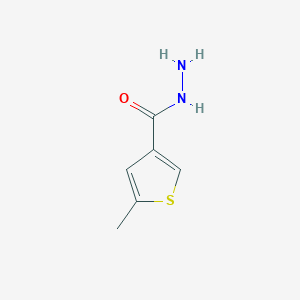

Benzyl hydrazinecarbodithioate is a chemical compound with the molecular formula C8H10N2S2 . It is also known by other names such as benzyl N-aminocarbamodithioate and s-benzyl dithiocarbazate .

Molecular Structure Analysis

The molecular structure of Benzyl hydrazinecarbodithioate has been characterized by various spectroscopic techniques such as IR, UV-Vis, 1H-NMR, and mass spectroscopies . The theoretical study of the synthesized compound was evaluated using the density functional theory (DFT) at B3LYP/6-31G+(d,p) basis set .Physical And Chemical Properties Analysis

Benzyl hydrazinecarbodithioate has a molecular weight of 198.3 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 3 . The exact mass and monoisotopic mass are 198.02854067 g/mol . The topological polar surface area is 95.4 Ų . It has a heavy atom count of 12 .Aplicaciones Científicas De Investigación

1. Gastric Ulcer Protection

Benzyl N'-(indol-3-ylmethylidene)-hydrazinecarbodithioate (BIHC) has shown potential in providing protective effects against ethanol-induced gastric ulcers in rats. This was demonstrated through significant reductions in ulcer areas, edema, and leukocyte infiltration of the submucosal layer when pre-treated with BIHC, as compared to control groups (Mughrabi et al., 2011).

2. Molecular Docking and Spectral Studies

A detailed study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate involved Density Functional Theory (DFT) calculations, analysis of vibrational and electronic spectra, and molecular docking simulations. This compound exhibited high chemical reactivity and potential for strong binding with biomolecules, indicating its importance in the field of molecular chemistry (Mumit et al., 2020).

3. Wound Healing Acceleration

Topical application of Benzyl N'-(indol-3-Ylmethylidene)-Hydrazinecarbodithioate derivatives on wounds in rats demonstrated enhanced wound healing. The compound accelerated wound closure, reduced scar width, and promoted collagen synthesis and angiogenesis compared to controls (Mughrabi et al., 2010).

4. Transition Metal Complexes

Research on first-row transition metal complexes of benzyl N′-(2-methoxybenzoyl)hydrazinecarbodithioate has provided insights into their structural and spectral properties. These complexes, containing metals like Mn, Co, and Ni, exhibit varied coordination geometries and potential for diverse chemical applications (Singh et al., 2009).

5. Domino Reactions in Organic Chemistry

Hydrazinecarbodithioate participates in addition/cycloaddition cascade reactions under mild conditions. These reactions are significant for synthesizing various functional groups and have broad functional-group compatibility, indicating their utility in organic synthesis (Jia et al., 2015).

6. Monoamine Oxidase Inhibition

Benzyl hydrazinecarbodithioate derivatives have been evaluated for their inhibitory activities against monoamine oxidases (MAO). They exhibit competitive inhibition and selectivity towards MAO-A, showing potential in neurological and psychiatric therapeutic applications (Ahmad et al., 2018).

Propiedades

IUPAC Name |

benzyl N-aminocarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S2/c9-10-8(11)12-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAPOZNYUAPWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405638 | |

| Record name | Benzyl hydrazinecarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl hydrazinecarbodithioate | |

CAS RN |

13331-31-2 | |

| Record name | NSC244036 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl hydrazinecarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What computational methods have been used to study Benzyl Hydrazinecarbodithioate and what properties were investigated?

A1: Researchers have employed a range of computational methods to investigate Benzyl Hydrazinecarbodithioate. These include Density Functional Theory (DFT) using the B3LYP functional, Hartree-Fock (HF) methods, and semi-empirical methods such as MNDO, PM3, AM1, RM1, PM6, and PM7. [] These methods were used in conjunction with the 6-311G(3df,3pd) basis set to explore various properties of the molecule. These properties include structural parameters, electronegativity (χ), hardness (η), softness (S), HOMO-LUMO energy gap, ionization potential (I), Hirshfeld surface analysis, and molecular electrostatic potential (MEP) analysis. [] Furthermore, theoretical infrared frequencies were obtained using the DFT/B3LYP approach. The results from these theoretical calculations were then compared to experimental data, revealing a good agreement between them. []

Q2: Can you elaborate on the synthesis of derivatives incorporating Benzyl Hydrazinecarbodithioate and the resulting structures?

A2: Researchers successfully synthesized a series of novel p-tert-butyldihomooxacalix[4]arene mono-Schiff bases. This was achieved through a condensation reaction between p-tert-butyldihomooxacalix[4]arene O-alkoxy-substituted benzaldehydes and Benzyl Hydrazinecarbodithioate. [] This reaction led to the formation of dithiocarbonylhydrazones. [] Furthermore, reacting p-tert-butyldihomooxacalix[4]arene mono-substituted benzaldehydes with various N,N′-alkylenebis(hydrazinecarbothioamides) yielded intriguing dithiosemicarbazone-bridged bis(p-tert-butyldihomooxacalix[4]arenes). [] These synthetic approaches demonstrate the versatility of Benzyl Hydrazinecarbodithioate as a building block for creating diverse molecular structures with potential applications in various fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1275075.png)

![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)